molecular formula C8H9FS B3208900 2-(4-Fluorophenyl)ethane-1-thiol CAS No. 1055303-64-4

2-(4-Fluorophenyl)ethane-1-thiol

Cat. No.: B3208900
CAS No.: 1055303-64-4
M. Wt: 156.22 g/mol
InChI Key: VFYQSLCBRGDSNO-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)ethane-1-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further substituted with a 4-fluorophenyl group. This compound is notable for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)ethane-1-thiol typically involves the nucleophilic substitution reaction of an alkyl halide with a sulfur nucleophile. One common method is the reaction of 4-fluorobenzyl chloride with sodium hydrosulfide, which yields the desired thiol compound . The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Iodine, bromine, hydrogen peroxide.

    Reducing Agents: Zinc, hydrochloric acid.

    Nucleophiles: Sodium hydrosulfide, thiourea.

Major Products Formed

    Disulfides: Formed through oxidation of thiols.

    Thioethers: Formed through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)ethane-1-thiol involves its reactivity as a thiol compound. The thiol group can undergo oxidation to form disulfides, which play a crucial role in various biological processes, including protein folding and cellular redox regulation . The compound’s molecular targets include enzymes and proteins that participate in thiol-disulfide exchange reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethanethiol: A simple thiol with a similar structure but without the fluorophenyl group.

    4-Fluorothiophenol: Contains a thiol group directly attached to a fluorophenyl ring.

    2-Phenylethanethiol: Similar structure but lacks the fluorine substitution.

Uniqueness

2-(4-Fluorophenyl)ethane-1-thiol is unique due to the presence of both the thiol group and the 4-fluorophenyl substitution. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(4-fluorophenyl)ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FS/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYQSLCBRGDSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCS)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Thioacetic acid S-[2-(4-fluoro-phenyl)-ethyl]ester (9.9 g, 50 mmol) was dissolved in anhydrous THF (300 mL) and LiAlH4 (7.5 g, 200 mmol) was added in several small portions. After the addition was completed the mixture was stirred for 2 h at room temperature then cooled down to 0° C. and excess LiAlH4 was hydrolyzed by the addition of H2O (10 mL) and aq. HCl (2N, 200 mL). The resulting clear solution was extracted with EtOAc (3×200 mL) and the combined organic layers were dried (MgSO4) and evaporated under reduced pressure. The unpleasant smelling crude product (8.17 g, 104%) was carried on into the next step as obtained. 1H NMR (400 MHz, CDCl3): δ 7.17 (dd, 2H), 7.02 (t, 2H), 2.89 (t, 2H), 2.78 (dd, 2H), 1.38 (t, 1H).
Name
Thioacetic acid S-[2-(4-fluoro-phenyl)-ethyl]ester
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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